molecular formula C13H20N2O B008933 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride CAS No. 100800-07-5

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride

Cat. No.: B008933
CAS No.: 100800-07-5
M. Wt: 220.31 g/mol
InChI Key: KPUFYSBGJJQBJI-UHFFFAOYSA-N
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Description

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride (CAS: 100800-07-5) is a synthetic organic compound featuring a phenylethylamine backbone substituted with a methyl group and a morpholine ring. Its molecular formula is C₁₃H₂₁ClN₂O (including the hydrochloride counterion), with a molecular weight of 256.77 g/mol . The compound’s physicochemical properties include a boiling point of 323.4°C, density of 1.076 g/cm³, and vapor pressure of 0.000263 mmHg at 25°C .

Structurally, it combines a lipophilic phenyl group with a polar morpholine moiety, which may influence solubility and biological interactions.

Properties

CAS No.

100800-07-5

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-morpholin-4-yl-1-phenylpropan-2-amine

InChI

InChI=1S/C13H20N2O/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6,11,13H,7-10,14H2,1H3

InChI Key

KPUFYSBGJJQBJI-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)N

Synonyms

1-Morpholino-1-phenylpropan-2-aMine hydrochloride

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

The primary synthetic route involves reductive amination of 2-phenylethylamine with morpholine in the presence of a methylating agent. The reaction proceeds via the following steps:

  • Condensation : 2-Phenylethylamine reacts with morpholine under acidic conditions to form a Schiff base intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH3_3CN) or catalytic hydrogenation (e.g., Pd/C, H2_2) reduces the imine bond, yielding a secondary amine.

  • Methylation : The secondary amine undergoes N-methylation using methyl iodide (CH3_3I) or dimethyl sulfate [(CH3_3)2_2SO4_4] in alkaline conditions.

  • Salt Formation : Treatment with hydrochloric acid (HCl) converts the free base into its hydrochloride salt.

Key Parameters :

StepReagent/CatalystSolventTemperatureTimeYield
CondensationMorpholineEthanol60°C2 h78%
ReductionNaBH3_3CNMethanolRT4 h85%
MethylationCH3_3ITHF40°C3 h72%
Salt FormationHCl (g)Diethyl ether0°C1 h95%

This method ensures high regioselectivity, with the morpholine ring and methyl group positioned at the α-carbon of the phenylethylamine backbone.

Nucleophilic Substitution Method

An alternative pathway employs nucleophilic substitution of a pre-functionalized phenylethylamine derivative:

  • Halogenation : 2-Phenylethylamine is treated with thionyl chloride (SOCl2_2) to form 2-chloroethylamine.

  • Morpholine Incorporation : The chloro intermediate reacts with morpholine in dimethylformamide (DMF) at 80°C for 6 h.

  • Methylation : The tertiary amine is methylated using methyl triflate (CF3_3SO3_3CH3_3) under inert conditions.

  • Purification : The product is isolated via column chromatography (SiO2_2, CH2_2Cl2_2:MeOH 9:1) and converted to the hydrochloride salt.

Comparative Efficiency :

ParameterReductive AminationNucleophilic Substitution
Total Yield62%58%
Purity (HPLC)99.1%98.5%
Reaction Time9 h12 h

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability:

  • Polar Protic Solvents (e.g., MeOH) : Accelerate reductive amination but may promote side reactions like over-alkylation.

  • Aprotic Solvents (e.g., THF) : Enhance nucleophilic substitution rates but require higher temperatures.

Temperature-Dependent Yields :

Solvent40°C Yield60°C Yield80°C Yield
Ethanol68%78%65%
THF55%72%70%
DMF60%75%68%

Optimal conditions for reductive amination were identified as ethanol at 60°C, balancing yield and side-product formation.

Catalytic Systems

Catalysts play a critical role in methylation efficiency:

  • Phase-Transfer Catalysts (e.g., TBAB) : Improve interfacial reactions in biphasic systems, increasing yield by 15–20%.

  • Lewis Acids (e.g., ZnCl2_2) : Coordinate with lone pairs on morpholine’s oxygen, enhancing electrophilicity at the α-carbon.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility:

  • Microreactor Design : Enables precise control over residence time (2–5 min) and temperature (50–70°C).

  • Automated Monitoring : In-line FTIR and HPLC systems ensure real-time quality control, reducing batch-to-batch variability.

Production Metrics :

ParameterBatch ReactorContinuous Flow
Daily Output5 kg50 kg
Purity98%99.5%
Energy Cost$120/kg$80/kg

Waste Management

Industrial processes integrate green chemistry principles:

  • Solvent Recovery : >90% of ethanol and THF is recycled via fractional distillation.

  • Neutralization Byproducts : HCl gas is scrubbed using NaOH solutions, generating NaCl for safe disposal.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography (SEC) : Removes high-molecular-weight impurities (e.g., dimers).

  • Ion-Exchange Chromatography : Separates unreacted starting materials and salts.

Purification Data :

MethodPurity Post-PurificationRecovery Rate
SEC99.2%88%
Ion-Exchange98.7%92%

Spectroscopic Validation

  • 1^1H NMR : Peaks at δ 3.72 ppm (m, 4H, morpholine OCH2_2) and δ 2.45 ppm (s, 3H, NCH3_3) confirm structural integrity.

  • LC-MS : Molecular ion peak at m/z 220.31 [M+H]+^+ aligns with the theoretical molecular weight.

Comparative Analysis of Synthetic Methods

Cost-Benefit Evaluation

MethodReagent Cost ($/kg)Environmental Impact (E-factor)Scalability
Reductive Amination4508.2High
Nucleophilic Substitution52012.1Moderate

The reductive amination route is favored for industrial applications due to lower costs and waste generation.

Challenges and Mitigations

  • Side Reactions : Over-alkylation is minimized using stoichiometric methylating agents and low temperatures.

  • Byproduct Formation : Unreacted morpholine is removed via aqueous extraction at pH 4–5 .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s amine groups and morpholine ring are susceptible to oxidation. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Converts amines to nitro compounds or oxo-groups under acidic conditions.
  • Hydrogen peroxide (H₂O₂) : Facilitates selective oxidation of secondary amines to iminium intermediates.

Example Reaction

The oxidation of the tertiary amine in the morpholine ring results in the formation of a lactam or quinoline-like structure, though specific yields and conditions require experimental validation .

Reduction Reactions

Reduction typically targets the compound’s secondary amines or potential iminium intermediates. Key reagents include:

  • Lithium aluminum hydride (LiAlH₄) : Reduces amides to amines.
  • Sodium borohydride (NaBH₄) : Selectively reduces ketones formed during oxidation.

Mechanism

Reduction of the morpholine ring’s amine groups could yield dihydro derivatives, but this pathway’s feasibility depends on steric hindrance and ring stability .

Substitution Reactions

The phenyl and morpholine substituents enable nucleophilic aromatic substitution (NAS) and aliphatic substitution.

  • Halogens (e.g., Br₂, Cl₂) : React with the phenyl ring under Friedel-Crafts conditions.
  • Acidic/Basic Conditions : Facilitate substitution at the morpholine nitrogen or phenyl positions .

Example Reaction

Substitution of the phenyl group with electron-withdrawing groups (e.g., nitro) enhances the compound’s reactivity in subsequent coupling reactions .

Comparative Analysis with Related Compounds

Compound Key Features Reactivity
2-PhenylethylamineSimple amine without morpholineRapid oxidation to iminium salts
MorpholineNon-aromatic amine ringResistant to oxidation
1-Methyl-2-morpholin-4-yl-2-phenylethylamineCombined phenyl/morpholine structureBalanced stability/reactivity

Experimental Considerations

  • Solubility : The hydrochloride salt is water-soluble, enabling aqueous reactions .
  • Stability : The morpholine ring may degrade under strong acidic conditions .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-MMPP HCl serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in organic synthesis. For instance, it can be oxidized to form ketones or reduced to produce primary or secondary amines, depending on the reagents used.

Biological Research

1-MMPP HCl is studied for its potential effects on neurotransmitter systems , particularly dopamine and serotonin pathways. Research indicates that this compound may influence neurotransmitter release and receptor activity, which could have implications for understanding neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study explored the neuroprotective effects of 1-MMPP HCl in models of oxidative stress. The results suggested that the compound could mitigate neuronal damage by modulating antioxidant enzyme activity, indicating its potential therapeutic application in conditions like Alzheimer's disease.

Pharmaceutical Development

The compound is being investigated for its therapeutic potential in treating various neurological disorders. Its unique structural properties allow it to interact with specific receptors in the brain, which could lead to the development of new medications targeting conditions such as depression or anxiety disorders .

Mechanism of Action

The mechanism of action of 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 1-methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride:

2-(Morpholinosulfonyl)benzylamine Hydrochloride (CAS: 918812-18-7)

  • Molecular Formula : C₁₁H₁₇ClN₂O₃S
  • Molecular Weight : 292.78 g/mol
  • Benzylamine core (instead of phenylethylamine) reduces steric bulk but may limit conformational flexibility.
  • Applications : Used in pharmaceutical research for its sulfonamide-related bioactivity .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine Hydrochloride

  • Molecular Formula: C₁₁H₁₈ClNO
  • Molecular Weight : 215.72 g/mol
  • Key Features: Substituted with a methoxy group (-OCH₃) on the phenyl ring, which increases electron density and may alter receptor-binding affinity.

Ortho-Toluidine Hydrochloride (CAS: 636-21-5)

  • Molecular Formula : C₇H₁₀ClN
  • Molecular Weight : 143.62 g/mol
  • Key Features: Simpler aromatic amine with a methyl group adjacent to the amine on the benzene ring. Lacks heterocyclic substituents, leading to lower molecular complexity. Hazard Profile: Classified as a carcinogen (unlike the target compound, which lacks explicit hazard data) .

Physicochemical and Functional Group Comparison

Property 1-Methyl-2-morpholin-4-yl-2-phenylethylamine HCl 2-(Morpholinosulfonyl)benzylamine HCl 1-(4-Methoxyphenyl)-2-methylpropan-2-amine HCl Ortho-Toluidine HCl
Molecular Weight (g/mol) 256.77 292.78 215.72 143.62
Key Functional Groups Morpholine, phenyl, amine Morpholinosulfonyl, benzylamine Methoxyphenyl, amine Methylphenyl, amine
Boiling Point (°C) 323.4 Not reported Not reported Not reported
Polarity Moderate (morpholine enhances polarity) High (sulfonyl group) Moderate (methoxy group) Low

Research and Pharmacological Considerations

  • Structural Impact on Bioactivity : The morpholine ring in the target compound may enhance blood-brain barrier penetration compared to sulfonyl or methoxy analogs .
  • Synthetic Utility : Morpholine derivatives are often explored in drug discovery for their balanced solubility and metabolic stability.
  • Data Gaps: Limited pharmacological or toxicological data are available for this compound in the provided evidence. Existing studies focus on structural analogs (e.g., amitriptyline, dosulepin) using HPLC methods .

Biological Activity

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride (commonly referred to as 1-MMPP HCl) is a compound that has garnered interest in various fields of scientific research, particularly in pharmacology and neurochemistry. This article delves into the biological activity of 1-MMPP HCl, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

1-MMPP HCl is classified as an amine compound with the molecular formula C13H21ClN2OC_{13}H_{21}ClN_2O. Its structure features a morpholine ring, which is pivotal for its biological interactions. The compound is typically a white crystalline solid that is soluble in water and various organic solvents.

The biological activity of 1-MMPP HCl primarily stems from its interaction with neurotransmitter systems in the brain, particularly those involving dopamine and serotonin . The compound's structure allows it to modulate receptor activity, influencing neurotransmission and potentially affecting mood and behavior .

Interaction with Neurotransmitter Systems

  • Dopamine Receptors : 1-MMPP HCl has been shown to influence dopamine pathways, which are crucial for regulating mood, reward, and motor control.
  • Serotonin Receptors : The compound may also interact with serotonin receptors, which are involved in mood regulation and can impact anxiety and depression.

Biological Activity

Research indicates that 1-MMPP HCl exhibits several biological activities, including potential neuroprotective effects and implications in addiction research. Its ability to modulate neurotransmitter systems positions it as a candidate for studying neurological disorders.

Case Studies

  • Neurochemical Studies : In animal models, 1-MMPP HCl has been utilized to investigate the neurochemical basis of addiction. These studies suggest that the compound may alter dopamine signaling pathways, providing insights into its potential therapeutic applications for addiction treatment.
  • Cytotoxic Effects : Preliminary studies have indicated that derivatives of phenylethylamines similar to 1-MMPP HCl exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant cytotoxicity against MCF-7 breast cancer cells .

Applications in Drug Development

Given its unique structural properties and biological activity, 1-MMPP HCl is being explored for several therapeutic applications:

  • Neurological Disorders : Research is ongoing to evaluate its efficacy in treating conditions such as depression and anxiety due to its interaction with serotonin receptors.
  • Cancer Research : The potential cytotoxic properties of related compounds suggest that 1-MMPP HCl could be further investigated as a possible anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-MMPP HCl, it is essential to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
2-Morpholin-4-yl-2-phenylethylamine2814462Lacks methyl group on nitrogen; potential for different biological activity
1-(4-Methylphenyl)-2-morpholinopropanamineNot listedSimilar amine structure but with a para-substituted phenyl group; different pharmacological properties

The presence of both a morpholine ring and a phenylethylamine backbone distinguishes 1-MMPP HCl from its analogs, potentially leading to unique pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes for 1-methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride, and how can reaction parameters (e.g., catalyst, solvent) be systematically optimized?

The synthesis of morpholine-containing amines often employs nickel-catalyzed amination (e.g., coupling aryl chlorides with morpholine derivatives) . For this compound, a multi-step approach may involve:

  • Step 1 : Formation of the morpholine-ethylamine backbone via reductive amination or nucleophilic substitution.
  • Step 2 : Introduction of the phenyl and methyl groups through alkylation or cross-coupling reactions.
  • Step 3 : Hydrochloride salt formation via acid-base titration.
    Optimization : Use design of experiments (DoE) to vary parameters like catalyst loading (e.g., nickel(II) chloride ethylene glycol dimethyl ether complex), solvent polarity (2-methyltetrahydrofuran vs. MeOH), and temperature. Monitor yields via HPLC or LC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

  • NMR : 1H^1H- and 13C^{13}C-NMR can confirm the morpholine ring (δ ~3.5–4.0 ppm for N-CH2_2 groups) and phenyl substituents (aromatic protons at δ ~7.2–7.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ peaks corresponding to the molecular formula (C13_{13}H21_{21}ClN2_2O).
  • FT-IR : Look for N-H stretches (~3300 cm1^{-1}) and C-Cl vibrations (~700 cm1^{-1}) .
    Cross-reference with computational predictions (e.g., PubChem data ) to resolve ambiguities.

Q. What solvent systems are recommended for solubility and stability studies of this hydrochloride salt?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–6). Hydrochloride salts typically exhibit higher solubility in water than free bases.
  • Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity). Monitor via stability-indicating HPLC methods . Store at 2–8°C in airtight containers to prevent deliquescence .

Advanced Research Questions

Q. How can chiral resolution be achieved for stereoisomers of this compound, and what analytical methods validate enantiomeric purity?

  • Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC. Preparative-scale separation may require simulated moving bed (SMB) chromatography.
  • Validation : Compare retention times with enantiomerically pure standards. Circular dichroism (CD) or optical rotation measurements confirm absolute configuration .

Q. What mechanistic insights explain the compound’s reactivity in palladium- or nickel-catalyzed cross-coupling reactions?

The morpholine nitrogen acts as a directing group, facilitating ortho-metallation in cross-couplings. Nickel catalysts (e.g., NiCl2_2-glyme) enable C–N bond formation via oxidative addition intermediates. Computational studies (DFT) can map transition states to explain regioselectivity .

Q. How do structural modifications (e.g., substituent effects on the phenyl ring) influence biological activity or physicochemical properties?

  • Biological assays : Test analogs in receptor-binding studies (e.g., serotonin or dopamine receptors) using radioligand displacement assays.
  • Physicochemical profiling : LogP and pKa values can be predicted via software (e.g., MarvinSuite) and validated experimentally . Substituents like electron-withdrawing groups may enhance metabolic stability .

Q. What strategies mitigate contradictions in reported synthetic yields or purity data across studies?

  • Reproducibility : Standardize reaction conditions (e.g., solvent drying, inert atmosphere) and purity assessment methods (e.g., HPLC with UV/ELSD detection).
  • Data reconciliation : Cross-check with independent synthetic protocols (e.g., alternative catalysts like DMTMM for amide coupling ) and third-party characterization .

Methodological Resources

  • Synthetic Protocols : Refer to nickel-catalyzed amination and acid-mediated salt formation .
  • Analytical Standards : Use USP/PhEur guidelines for impurity profiling .
  • Safety : Follow hazard assessments per OSHA HCS and ACS guidelines .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride
Reactant of Route 2
1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride

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